2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetic Acid Benzyl Ester
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Overview
Description
Preparation Methods
The synthesis of 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetic Acid Benzyl Ester involves several steps. One common method includes the esterification of 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetic acid with benzyl alcohol under acidic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetic Acid Benzyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetic Acid Benzyl Ester is widely used in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it has applications in organic synthesis, where it is used as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetic Acid Benzyl Ester involves its interaction with specific molecular targets in biological systems. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds to 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetic Acid Benzyl Ester include:
Benzoic acid, 2-hydroxy-, phenylmethyl ester: This compound has a similar ester structure but differs in the presence of a benzene ring instead of a cyclopropyl group.
Pinacol boronic esters: These compounds share the ester functional group but have different substituents and are used in different types of chemical reactions.
This compound is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other esters .
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-hydroxy-2-[1-(phenylmethoxymethyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C13H16O4/c14-11(12(15)16)13(6-7-13)9-17-8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,16) |
InChI Key |
LPVGJQZJOCUWTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(COCC2=CC=CC=C2)C(C(=O)O)O |
Origin of Product |
United States |
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